1-Bromo-3-chloro-4-methylisoquinoline
Overview
Description
1-Bromo-3-chloro-4-methylisoquinoline is an organic compound with the molecular formula C10H7BrClN. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the isoquinoline ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-4-methylisoquinoline can be synthesized through several methods. One common approach involves the bromination and chlorination of 4-methylisoquinoline. The process typically includes:
Chlorination: Chlorination can be performed using chlorine gas (Cl2) or thionyl chloride (SOCl2) under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-4-methylisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoquinolines with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced isoquinoline derivatives.
Scientific Research Applications
1-Bromo-3-chloro-4-methylisoquinoline is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline derivatives.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer, antimicrobial, or anti-inflammatory properties.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-4-methylisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methylisoquinoline: Lacks the chlorine atom, which may affect its reactivity and binding properties.
3-Chloro-4-methylisoquinoline: Lacks the bromine atom, potentially altering its chemical behavior and applications.
4-Methylisoquinoline: Lacks both halogen atoms, making it less reactive in certain substitution reactions.
Uniqueness
1-Bromo-3-chloro-4-methylisoquinoline is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and enable a wider range of chemical transformations compared to its analogs. This dual halogenation also enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
1-bromo-3-chloro-4-methylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-7-4-2-3-5-8(7)9(11)13-10(6)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDQCXWCTCXENA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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